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Introduction
Leucrose, a structural isomer of sucrose, is emerging as a significant functional food ingredient

with promising applications in health and nutrition. Chemically known as α-D-glucopyranosyl-

(1→5)-D-fructopyranose, its unique glycosidic bond distinguishes it from sucrose [α-D-

glucopyranosyl-(1→2)-β-D-fructofuranoside].[1] This structural difference is the primary

determinant of its distinct physiological and metabolic properties.[1] While sucrose is rapidly

hydrolyzed in the small intestine, leucrose undergoes a much slower enzymatic cleavage,

leading to a lower glycemic and insulinemic response.[2] Furthermore, it exhibits non-

cariogenic and potential prebiotic properties, making it a compelling alternative to traditional

sweeteners for the food and pharmaceutical industries.[3][4]

This technical guide provides a comprehensive overview of leucrose, detailing its synthesis,

physicochemical properties, physiological effects, and the experimental methodologies used to

substantiate these claims.

Enzymatic Synthesis and Physicochemical
Properties
Leucrose is not typically found in large quantities in nature but can be efficiently produced

through enzymatic synthesis.
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Enzymatic Synthesis
The primary method for leucrose production is the enzymatic transglycosylation of sucrose.

This process utilizes the enzyme dextransucrase (α-(1→6)-glucosyl transferase), which is

typically produced by culturing Leuconostoc mesenteroides bacteria. The enzyme catalyzes the

transfer of the glucosyl moiety from sucrose to an acceptor molecule. In the presence of high

concentrations of fructose, fructose acts as the acceptor, leading to the formation of the α-1,5-

glycosidic bond characteristic of leucrose.

The reaction can achieve a conversion rate of 85-95% of the initial sucrose. Subsequent

purification steps, such as column chromatography and ultrafiltration, are necessary to

separate leucrose from residual sucrose, fructose, and by-products like dextrans and iso-

malto-oligosaccharides, achieving a purity of over 99%.

Physicochemical Properties
Leucrose is a white, crystalline powder with properties that make it suitable for various food

applications. Its sweetening power is approximately 40-50% that of sucrose, varying with

temperature and concentration. A summary of its key physicochemical properties is presented

in Table 1.

Table 1: Physicochemical Properties of Leucrose

Property Value Reference(s)

Molecular Formula C₁₂H₂₂O₁₁

Molecular Weight 342.30 g/mol

CAS Number 7158-70-5

Melting Point 156-158°C

Solubility (at 30°C) 64%

Relative Sweetness 40-50% of sucrose

Caloric Value ~4 kcal/g (17 kJ/g)

Structure
α-D-glucopyranosyl-(1→5)-D-

fructopyranose
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Physiological Effects and Functional Properties
The unique α-1,5 linkage in leucrose is resistant to rapid hydrolysis by human digestive

enzymes, which underpins its primary functional benefits.

Low Glycemic and Insulinemic Response
Unlike sucrose, which is quickly broken down into glucose and fructose, leucrose is hydrolyzed

more slowly by α-glucosidases in the small intestine. Studies have shown that the cleavage

rate of leucrose by human digestive carbohydrases is significantly lower than that of sucrose

(63%) and maltose (31%). This slower digestion and subsequent absorption of its constituent

monosaccharides result in a blunted postprandial blood glucose and insulin response.

Human studies have demonstrated that oral administration of leucrose leads to lower blood

glucose profiles compared to an equivalent dose of sucrose, while insulin and C-peptide

profiles remained unaltered in one study. This characteristic makes leucrose a suitable

sweetener for individuals seeking to manage blood sugar levels, including those with metabolic

disorders.

Table 2: Comparative Hydrolysis and Glycemic Data

Parameter Leucrose Sucrose Reference(s)

In Vitro Cleavage

Rate (vs. Maltose)
31% -

In Vitro Cleavage

Rate (vs. Sucrose)
63% 100%

Blood Glucose Profile

(Human)
Lower peak Higher peak

Anti-Cariogenic Properties
Dental caries are largely driven by the fermentation of sugars like sucrose by oral bacteria

(e.g., Streptococcus mutans), which produces acids that demineralize tooth enamel. Leucrose
is considered non-cariogenic for several key reasons:
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Reduced Acid Production: Oral bacteria, including S. mutans, Lactobacillus casei, and

Actinomyces viscosus, produce essentially no acid when incubated with leucrose.

Inhibition of Sucrose Metabolism: Leucrose acts as a competitive inhibitor of acid formation

from sucrose by S. mutans. It also significantly inhibits the uptake of sucrose by these

bacteria.

No Glucan Formation: Leucrose does not serve as a substrate for glucosyltransferases, the

enzymes used by S. mutans to produce adhesive extracellular polysaccharides (glucans)

from sucrose. These glucans are critical for the formation of cariogenic dental plaque.

In vivo studies confirm these findings. In animal models, rats fed a diet containing 30%

leucrose had caries scores that were not significantly different from a starch-fed group and

were dramatically lower than a sucrose-fed group. Furthermore, human pH telemetry studies

showed that consumption of leucrose did not cause dental plaque pH to drop below the critical

value of 5.7, earning it a "safe for teeth" designation.

Prebiotic Potential and Gut Health
While leucrose is largely digested in the small intestine, its slower rate of hydrolysis suggests a

portion may reach the colon, where it can be fermented by the gut microbiota. This

fermentation can selectively stimulate the growth and activity of beneficial bacteria, such as

Bifidobacterium and Lactobacillus, thus exerting a prebiotic effect. The fermentation of such

substrates typically leads to the production of short-chain fatty acids (SCFAs) like acetate,

propionate, and butyrate, which are crucial for colon health and have systemic anti-

inflammatory effects.

Additionally, studies in high-fat diet-induced obese mice have shown that leucrose
supplementation can suppress hepatic fat accumulation. This effect is achieved by regulating

the expression of genes involved in hepatic lipogenesis (e.g., Pparg, Srebf1) and fat oxidation

(e.g., Cpt1a).

Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the functional

properties of leucrose.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Enzymatic Synthesis of Leucrose
This protocol is based on the principles described in patent literature for dextransucrase-

mediated synthesis.

Enzyme Preparation: Culture Leuconostoc mesenteroides in a sucrose-based medium to

induce the production of extracellular dextransucrase. Isolate the enzyme from the culture

supernatant.

Reaction Setup: Prepare a reaction vessel with an aqueous solution of the dextransucrase

enzyme at a controlled pH (e.g., 5.4) and temperature (e.g., 25°C / 298 K).

Substrate Addition: Dissolve a high concentration of crystalline fructose in the enzyme

solution. The molar ratio of fructose to enzyme activity is critical (e.g., >300 mmoles fructose

per 1,000 I.U. of enzyme).

Sucrose Infusion: Slowly pump an aqueous sucrose solution into the reaction vessel over an

extended period (e.g., 70 hours). This controlled addition maintains a high fructose-to-

sucrose ratio, favoring leucrose synthesis over dextran polymerization.

Monitoring: Monitor the reaction progress by measuring the disappearance of sucrose and

the appearance of leucrose using High-Performance Liquid Chromatography (HPLC).

Purification: Once the reaction is complete (sucrose content <1%), terminate the reaction

and purify the leucrose from the mixture using chromatographic techniques to separate it

from fructose, glucose, and oligosaccharide by-products.

Protocol: In Vitro Dental Plaque Acid Production Assay
This protocol assesses the non-cariogenic potential of leucrose.

Plaque Collection: Collect dental plaque samples from human volunteers who have refrained

from oral hygiene for 24-48 hours.

Suspension Preparation: Pool the plaque samples and suspend them in a buffered saline

solution.
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Incubation: Aliquot the plaque suspension into separate tubes. Add solutions of the test

sugars (leucrose, sucrose as a positive control, and a no-sugar negative control) to the

tubes to a final concentration (e.g., 1% w/v).

pH Monitoring: Incubate the mixtures at 37°C. Measure the pH of each suspension at regular

intervals (e.g., 0, 10, 20, 30, 60, 120 minutes) using a calibrated pH meter.

Data Analysis: Plot the pH drop over time for each substrate. A significant drop in pH below

5.7 for sucrose and a minimal change for leucrose indicates non-cariogenic potential.

Protocol: In Vitro Fecal Fermentation for Prebiotic Effect
This protocol evaluates the impact of leucrose on gut microbiota composition and activity.

Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors who have

not taken antibiotics for at least 3 months. Homogenize the samples in an anaerobic buffered

medium to create a fecal slurry (e.g., 10% w/v).

Fermentation Setup: In an anaerobic chamber, dispense the fecal slurry into batch culture

vessels. Add the test substrate (leucrose), a positive control (e.g., inulin), and a negative

control (no substrate).

Incubation: Incubate the vessels at 37°C for a defined period (e.g., 0, 12, 24, 48 hours).

Sampling and Analysis: At each time point, collect samples for analysis.

SCFA Analysis: Measure the concentrations of acetate, propionate, and butyrate using

Gas Chromatography (GC).

Microbial Composition: Extract microbial DNA from the samples and perform 16S rRNA

gene sequencing to determine changes in the relative abundance of bacterial genera,

particularly Bifidobacterium and Lactobacillus.

Data Interpretation: An increase in the relative abundance of beneficial bacteria and elevated

production of SCFAs in the leucrose-containing vessels compared to the negative control

indicates a prebiotic effect.
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Visualizations: Workflows and Mechanisms
Diagrams created using DOT language to illustrate key processes.
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Caption: Enzymatic synthesis of leucrose from sucrose and fructose.
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Caption: Comparison of glycemic response pathways for sucrose and leucrose.
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Caption: Anti-cariogenic mechanisms of leucrose compared to sucrose.

Conclusion and Future Directions
Leucrose presents a compelling profile as a functional food ingredient. Its enzymatic synthesis

is well-established, and its physicochemical properties are suitable for broad food applications.

The core benefits—a low glycemic impact and proven non-cariogenic properties—are well-

supported by scientific evidence. The potential for leucrose to positively modulate the gut

microbiome and improve metabolic health markers opens exciting avenues for future research

and development.
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For drug development professionals, leucrose could be explored as an excipient in oral

formulations, particularly for diabetic patients, or as a component in medical foods designed to

support metabolic health. Further clinical trials are warranted to fully elucidate its long-term

effects on gut microbiota, SCFA production, and its impact on metabolic syndrome indicators in

human populations. Continued investigation into its signaling pathways, particularly in relation

to hepatic lipid metabolism, will be crucial for substantiating its role in advanced nutritional

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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